Potassium trifluoro(propyl)boranuide
CAS No.: 897067-94-6
VCID: VC2707018
Molecular Formula: C3H7BF3K
Molecular Weight: 149.99 g/mol
* For research use only. Not for human or veterinary use.

Description |
Potassium trifluoro(propyl)boranuide, also known as potassium trifluoro(propyl)borate, is a chemical compound with the molecular formula C3H7BF3K and a CAS number of 897067-94-6 . This compound belongs to the class of organoboron compounds, which are widely used in organic synthesis due to their versatility and reactivity. Synthesis and ApplicationsPotassium trifluoroborates, in general, are known for their role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their stability under oxidative conditions . While specific applications of potassium trifluoro(propyl)boranuide are not detailed, its structure suggests potential utility in similar organic synthesis pathways. Safety and HazardsLike many organoboron compounds, potassium trifluoro(propyl)boranuide is expected to exhibit certain hazards. Although specific safety data for this compound is limited, related compounds often show:
These hazards are common among boron-containing compounds and necessitate proper handling and safety precautions. Research Findings and Future DirectionsWhile detailed research findings specific to potassium trifluoro(propyl)boranuide are scarce, its classification as a potassium trifluoroborate suggests potential applications in organic synthesis. Further research could explore its reactivity in cross-coupling reactions and its stability under various conditions. Given the general utility of potassium trifluoroborates in organic chemistry, future studies might investigate the specific reactivity and applications of potassium trifluoro(propyl)boranuide in creating complex molecular architectures. |
---|---|
CAS No. | 897067-94-6 |
Product Name | Potassium trifluoro(propyl)boranuide |
Molecular Formula | C3H7BF3K |
Molecular Weight | 149.99 g/mol |
IUPAC Name | potassium;trifluoro(propyl)boranuide |
Standard InChI | InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 |
Standard InChIKey | UICGOEGLXMDRPY-UHFFFAOYSA-N |
SMILES | [B-](CCC)(F)(F)F.[K+] |
Canonical SMILES | [B-](CCC)(F)(F)F.[K+] |
PubChem Compound | 63701727 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume